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# Potential Therapeutic Targets of 2-(azepane-1-carbonyl)benzoic acid: A Technical Whitepaper

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Compound of Interest		
Compound Name:	2-(azepane-1-carbonyl)benzoic acid	
Cat. No.:	B183848	Get Quote

Disclaimer: This document provides a comprehensive analysis of potential therapeutic targets for the molecule "2-(azepane-1-carbonyl)benzoic acid". As of the latest literature review, no direct experimental data on the biological activity of this specific compound has been published. The targets discussed herein are inferred from the documented activities of structurally analogous compounds containing the azepane and/or benzoyl moieties. This guide is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation for this molecule.

#### Introduction

"2-(azepane-1-carbonyl)benzoic acid" is a novel chemical entity that combines a benzoic acid scaffold with an azepane ring via an amide linkage. This unique structural arrangement suggests the potential for interaction with a variety of biological targets. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this motif.[1] Its conformational flexibility allows it to adapt to diverse binding pockets. The benzoic acid moiety is also a common feature in many pharmacologically active compounds, often contributing to interactions with target proteins through hydrogen bonding and aromatic interactions.

This whitepaper will explore the most promising potential therapeutic targets for "**2-(azepane-1-carbonyl)benzoic acid**" based on a thorough review of the scientific literature for structurally related compounds. For each potential target, we will discuss the rationale for its consideration,



present available quantitative data for analogous compounds, detail relevant experimental protocols, and provide a visual representation of the associated signaling pathway.

# Protein Kinase B (PKB/Akt) Rationale for Target Consideration

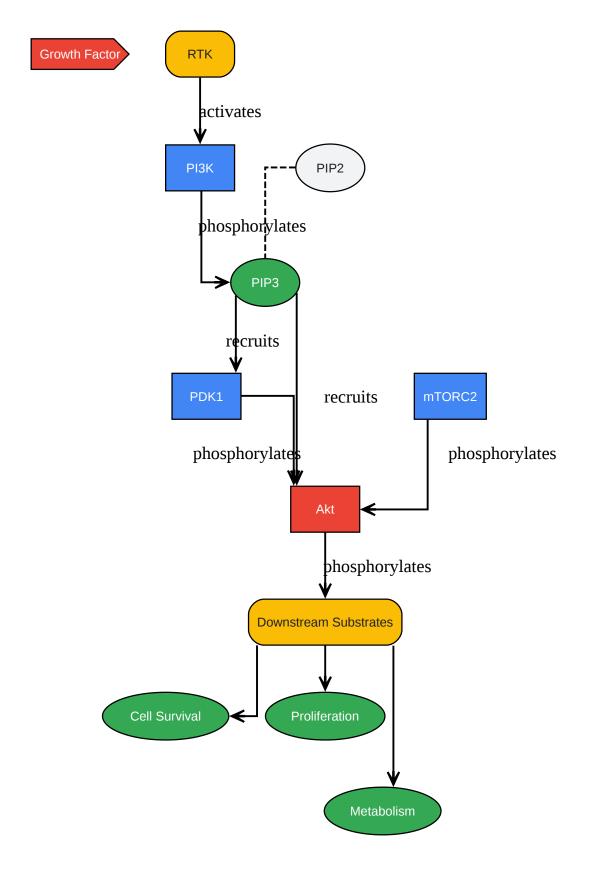
The Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, making Akt a prime target for cancer therapy.[3]

A compelling piece of evidence for considering PKB as a potential target comes from a study on a complex molecule, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, which contains both a benzoyl-benzoic acid core and an azepane ring.[4] This compound was found to be a potent inhibitor of PKBα with an IC50 of 5 nM. Although the linkage and substitution pattern differ from "2-(azepane-1-carbonyl)benzoic acid," the presence of these key structural motifs in a potent PKB inhibitor strongly suggests that our molecule of interest may also interact with this kinase.

#### **PI3K/Akt Signaling Pathway**

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[3] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.





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Figure 1: Simplified PI3K/Akt Signaling Pathway.



azepan-4-yl ester

N-{(3R,4R)-4-[4-

(2-fluoro-6-

azepan-3-yl}isonicotinamide

Compound Name	Target	Assay Type	IC50 (nM)	Reference
(4R)-4-(2-fluoro- 6-hydroxy-3- methoxy- benzoyl)-benzoic acid (3R)-3- [(pyridine-4- carbonyl)amino]-	ΡΚΒα	In vitro kinase assay	5	[5]

**Quantitative Data for Analogous Compounds** 

hydroxy-3-				
methoxy-	ΡΚΒα	In vitro kinase assay	4	[5]
benzoyl)-	FRBU		4	ات
benzoylamino]-				

### **Experimental Protocols**

In Vitro PKBα Kinase Assay (ELISA-based):

This protocol is adapted from the methodology described for the evaluation of azepane derivatives as PKB inhibitors.[6]

- Substrate Coating: An N-terminally biotinylated substrate peptide is coated onto streptavidincoated 96-well microtiter plates.
- Kinase Reaction: The kinase reaction is initiated by adding a solution containing the PKBα enzyme, ATP, and the test compound (at various concentrations) to the wells. The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).
- Detection: The reaction is stopped, and the wells are washed. A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the



phosphorylated substrate.

- Signal Quantification: After another washing step, a substrate for the conjugated enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Histamine H3 Receptor Rationale for Target Consideration

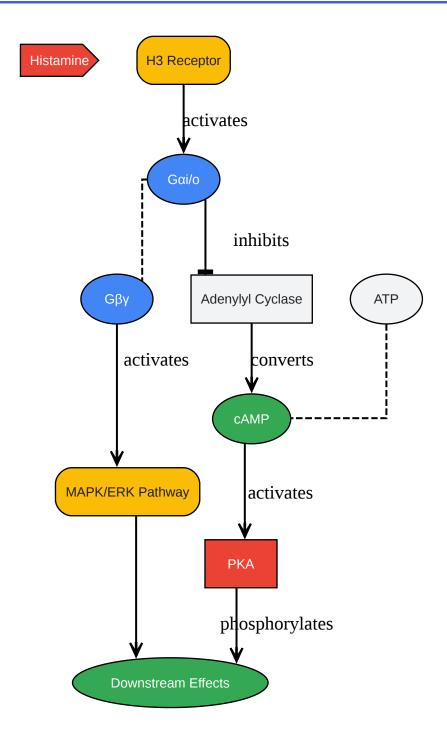
The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[7] It acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin.[8] Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[7]

Several studies have reported the development of potent and selective histamine H3 receptor antagonists based on the azepane scaffold.[2][9] This indicates that the azepane ring is a suitable motif for interacting with the H3 receptor. The benzoic acid portion of "2-(azepane-1-carbonyl)benzoic acid" could potentially form interactions with the receptor's binding site, further supporting the rationale for investigating this target.

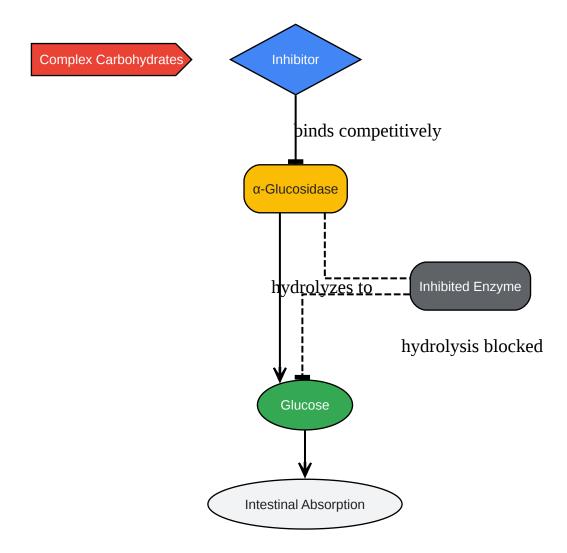
#### **Histamine H3 Receptor Signaling Pathway**

The histamine H3 receptor primarily couples to the Gai/o subunit of heterotrimeric G proteins. [6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] This, in turn, reduces the activity of protein kinase A (PKA). The  $\beta\gamma$  subunits of the G protein can also modulate other signaling pathways, including the activation of the MAPK/ERK pathway and the modulation of ion channels.[10][11]





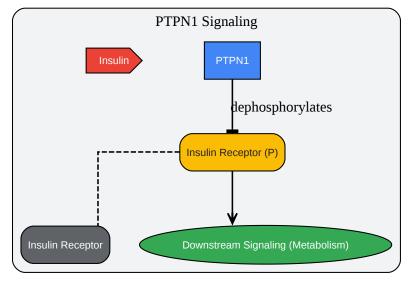


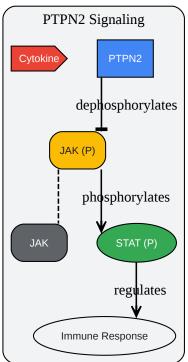




Phospholipase A2 Membrane Phospholipids Arachidonic Acid substrate COX-1 / COX-2 converts to PGH2 substrate Prostaglandin Synthases produces Prostaglandins Inflammation Pain Fever







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